Ethyl 4-ethylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-ethylthiophene-2-carboxylate is a chemical compound with the molecular formula C9H12O2S. It belongs to the class of thiophene derivatives, which are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 4-ethylthiophene-2-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Additionally, the Fiesselmann and Hinsberg syntheses are also used to prepare thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethylthiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring, which is highly reactive due to the electron-rich sulfur atom .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
Ethyl 4-ethylthiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-ethylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The thiophene ring can participate in electron transfer processes, making it a potential candidate for redox reactions . Additionally, its ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
Ethyl 4-ethylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Known for its antibacterial activity.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
ethyl 4-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O2S/c1-3-7-5-8(12-6-7)9(10)11-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GGSPJWGFLQEXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1)C(=O)OCC |
Origin of Product |
United States |
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